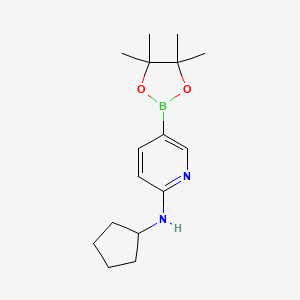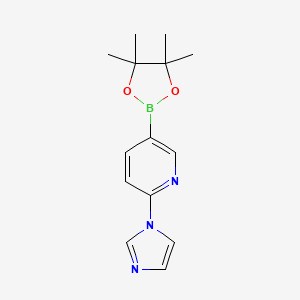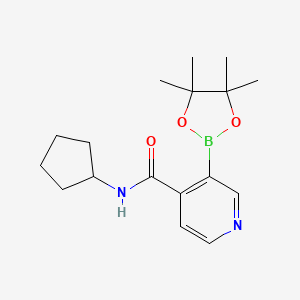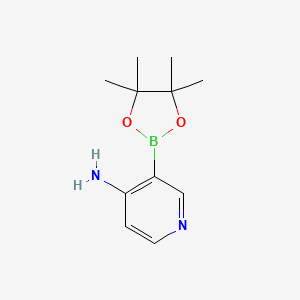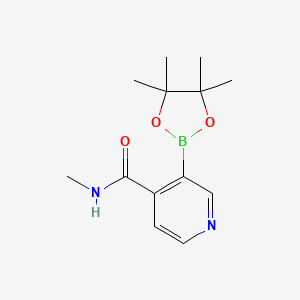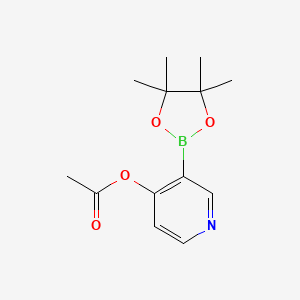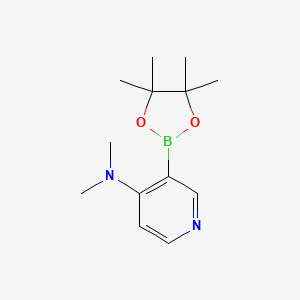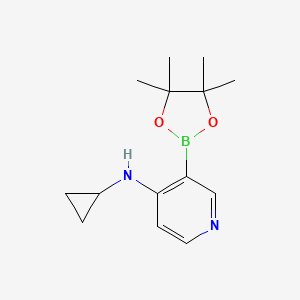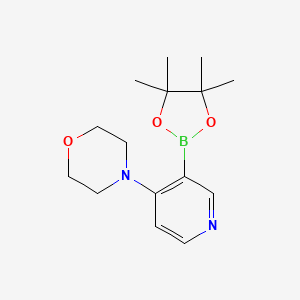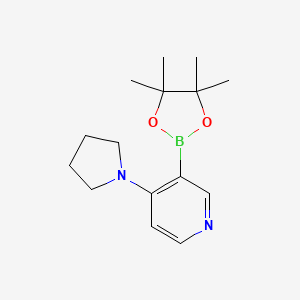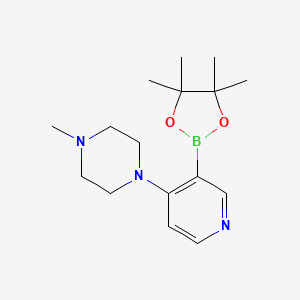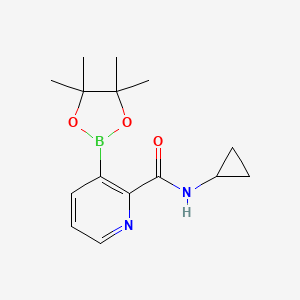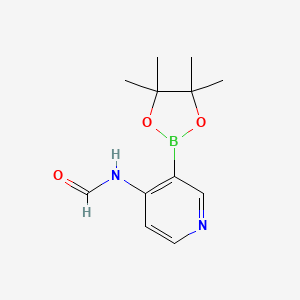
4-(Formamido)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Formamido)pyridine-3-boronic acid pinacol ester (4FPBP) is a compound that has been used in numerous scientific research applications. 4FPBP is a boronic acid derivative that is used in a variety of chemical reactions, including the synthesis of other compounds, and as a catalyst in a number of chemical processes. 4FPBP has been studied for its potential therapeutic and medical applications, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-(Formamido)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including its use as a catalyst in a number of chemical reactions. This compound has also been used in the synthesis of other compounds, such as pharmaceuticals and other compounds with therapeutic applications. This compound has been studied for its potential therapeutic and medical applications, and has been found to have a number of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(Formamido)pyridine-3-boronic acid pinacol ester is still largely unknown. However, it is believed that this compound acts as a catalyst in a number of chemical reactions, and that it may also bind to certain proteins and enzymes, thus affecting their activity. This compound has also been found to interact with certain receptors and other molecules, which may explain its potential therapeutic and medical applications.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to interact with certain receptors, thus affecting their activity. This compound has also been found to have an effect on the metabolism of certain molecules, and has been found to increase the production of certain proteins and enzymes. This compound has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(Formamido)pyridine-3-boronic acid pinacol ester in laboratory experiments has a number of advantages. This compound is a relatively stable compound, and is relatively easy to synthesize and purify. This compound is also relatively inexpensive, and can be stored for long periods of time. However, there are a few limitations to the use of this compound in laboratory experiments. This compound has a relatively short shelf life, and must be stored in an airtight container in order to prevent degradation. Additionally, this compound is a relatively toxic compound, and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(Formamido)pyridine-3-boronic acid pinacol ester. This compound could be further studied for its potential therapeutic and medical applications, as well as its potential use as a catalyst in a number of chemical reactions. Additionally, this compound could be studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and other compounds with therapeutic applications. Additionally, this compound could be studied for its potential use in the development of new drugs and treatments. Finally, this compound could be studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
4-(Formamido)pyridine-3-boronic acid pinacol ester is typically synthesized using a three-step process. The first step involves the reaction of 4-(formamido)pyridine with boronic acid, followed by the addition of pinacol to form this compound. The second step involves the esterification of the this compound with an acid, such as hydrochloric acid, to form the desired compound. The final step involves the purification of the this compound using a variety of techniques, such as recrystallization, chromatography, and distillation.
Propiedades
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-6-5-10(9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZPPMFTRJUUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


